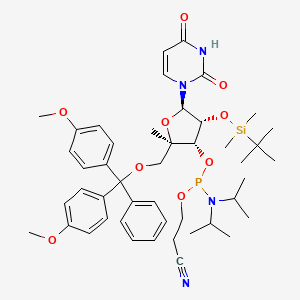
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a synthetic peptide known for its stability in serum and non-toxicity to neuronal cells. This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit the fibrillization of tau proteins over amyloid-beta 42 (Aβ42) . Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease, making this compound a valuable tool in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: in the desired order (Valine, Glutamine, isoleucine, Valine, Tyrosine, and Lysine).
Deprotection and coupling reactions: to form peptide bonds.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 primarily undergoes:
Oxidation: This reaction can affect the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives .
Aplicaciones Científicas De Investigación
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting tau protein fibrillization, which is crucial in understanding neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s by preventing tau aggregation.
Industry: Utilized in the development of diagnostic tools and assays for neurodegenerative diseases
Mecanismo De Acción
The mechanism of action of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 involves its interaction with tau proteins. It selectively inhibits the fibrillization of tau proteins by binding to specific sites, preventing the formation of toxic aggregates. This action is crucial in reducing the pathological effects associated with tau aggregation in neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: Known for its selective inhibition of tau fibrillization.
Ac-Val-Gln-aIle-Val-aTyr-Lys-OH: Similar structure but lacks the amide group at the C-terminus, affecting its stability and activity.
Ac-Val-Gln-aIle-Val-aTyr-Lys-OMe: Methyl ester derivative with different solubility and reactivity properties
Uniqueness
This compound stands out due to its serum stability, non-toxicity to neuronal cells, and selective inhibition of tau fibrillization over amyloid-beta 42. These properties make it a valuable tool in neurodegenerative disease research .
Propiedades
Fórmula molecular |
C38H65N11O9 |
|---|---|
Peso molecular |
820.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]-aminoamino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-aminoamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C38H65N11O9/c1-8-22(6)32(49(43)37(57)27(16-17-29(40)52)46-35(55)30(20(2)3)44-23(7)50)36(56)47-31(21(4)5)38(58)48(42)28(19-24-12-14-25(51)15-13-24)34(54)45-26(33(41)53)11-9-10-18-39/h12-15,20-22,26-28,30-32,51H,8-11,16-19,39,42-43H2,1-7H3,(H2,40,52)(H2,41,53)(H,44,50)(H,45,54)(H,46,55)(H,47,56)/t22-,26-,27-,28-,30-,31-,32-/m0/s1 |
Clave InChI |
AUXMCUOXYKMDBH-RULZGXMMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)N(C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N(C(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)N)N(C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















